[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol
Description
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is a chiral tetrahydropyran (oxane) derivative featuring a 4-nitrophenyl substituent at the 5-position and a hydroxymethyl group at the 2-position. The nitro group at the para position on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)13(15)16/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
LNCYLNPAYLRAHN-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable precursor with a nitrophenyl derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the oxane ring provides structural stability. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and development.
Comparison with Similar Compounds
Positional Isomer: [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
Heterocyclic Analog: 5-(4-Nitrophenyl)oxazole
- Structure : Replaces the oxane ring with an oxazole (five-membered aromatic ring containing nitrogen and oxygen).
- Molecular Formula : C₉H₆N₂O₃ (MW: 190.15 g/mol) .
- The absence of a hydroxymethyl group reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Primarily used in materials science and as a fluorescent probe due to its rigid structure .
Complex Chiral Derivative: (S)-(3-(4-Nitrophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- Structure: Features a quinoline core and a 4-nitrophenyl group, with additional stereochemical complexity from the quinuclidine moiety .
- Key Differences :
- Higher molecular weight and structural complexity enhance binding specificity, making it suitable for pharmaceutical applications (e.g., kinase inhibition).
- The methoxy and vinyl groups introduce steric hindrance absent in the target compound.
- Synthesis : Prepared via multi-step procedures with moderate yields (25%), highlighting the challenges of scaling chiral molecules .
Furanyl Derivatives: o-Nitroaryl-bis(5-methylfur-2-yl)methanes
- Structure : Bis-furyl methane backbone with an o-nitroaryl group .
- Key Differences :
- Furyl rings contribute to lower thermal stability (mp 83°C) compared to oxane-based compounds.
- The nitro group in the ortho position induces steric strain, reducing solubility in polar solvents.
- Applications : Serve as building blocks for nitroaromatic polymers and agrochemicals .
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (2S,5R) configuration in oxane derivatives enhances enantioselectivity in catalytic applications compared to non-chiral analogs .
- Nitro Group Positioning : Para-substitution improves resonance stabilization and solubility in polar solvents relative to meta- or ortho-substituted analogs .
- Ring System Influence : Oxane-based compounds exhibit higher thermal stability and bioavailability compared to furan or oxazole derivatives .
Biological Activity
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N1O4
- Molecular Weight : 225.23 g/mol
- Structure : The compound features a nitrophenyl group attached to a methanol derivative of an oxane structure, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol has been explored in various studies, focusing on its effects on cellular mechanisms and its potential therapeutic applications.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, it may affect enzymes involved in inflammatory responses.
- Receptor Interaction : There is evidence suggesting that [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol interacts with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
- Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma). The inhibition rates were significant at varying concentrations.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| HeLa | 15 | 70 |
| A549 | 20 | 65 |
- Antibacterial Activity : [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol exhibits antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
In Vivo Studies
Research involving animal models has indicated that the compound may possess anti-inflammatory properties. For example:
- DSS-Induced Colitis Model : In mice treated with dextran sulfate sodium (DSS) to induce colitis, administration of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol resulted in reduced inflammation markers such as TNF-alpha and IL-6 in colon tissues.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
- Anti-inflammatory Effects : Another study investigated the compound's effects on inflammatory bowel disease models. It was found to ameliorate symptoms and reduce histopathological damage in DSS-treated mice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
